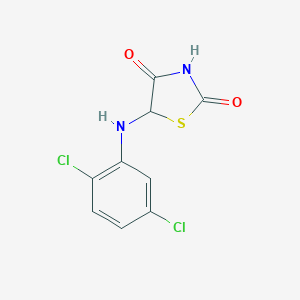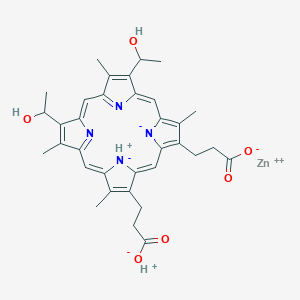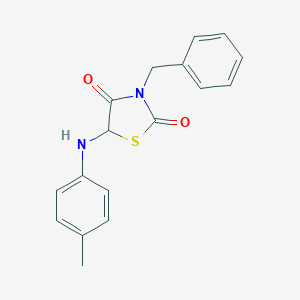![molecular formula C18H18N2O2S B228540 3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228540.png)
3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione is a synthetic compound that belongs to the thiazolidinedione class of drugs. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation.
Mécanisme D'action
The exact mechanism of action of 3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been proposed that it exerts its anticancer activity by inducing apoptosis through the activation of caspases and the upregulation of pro-apoptotic proteins. It has also been shown to inhibit cell proliferation by inducing cell cycle arrest and suppressing the expression of cell cycle regulatory proteins. The anti-inflammatory and antioxidant properties of 3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione are thought to be mediated through the inhibition of pro-inflammatory cytokines and the activation of antioxidant enzymes.
Biochemical and Physiological Effects:
3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. It has been reported to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines such as IL-10. It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, and decrease the levels of reactive oxygen species. In animal models, 3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and glucose uptake, and decrease blood glucose levels.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione is its potential therapeutic applications in various diseases. It has been shown to have anticancer, anti-inflammatory, and antioxidant properties, making it a potential therapeutic agent for cancer and inflammatory diseases. Additionally, it has been studied for its potential use in the treatment of diabetes. However, one limitation of 3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the study of 3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and diabetes. Another direction is to study its mechanism of action in more detail, to better understand how it exerts its anticancer, anti-inflammatory, and antioxidant effects. Additionally, future studies could focus on improving the solubility and bioavailability of 3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione, to enhance its pharmacokinetics and therapeutic efficacy.
Méthodes De Synthèse
The synthesis of 3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione involves the reaction of 2,4-dimethylbenzenamine with benzaldehyde in the presence of glacial acetic acid and sodium acetate to form the Schiff base. The Schiff base is then reacted with thiosemicarbazide and chloroacetic acid to form the thiazolidine-2,4-dione ring. The final product is obtained by benzylating the nitrogen atom of the thiazolidine-2,4-dione ring using benzyl chloride.
Applications De Recherche Scientifique
3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and asthma. Additionally, 3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione has been studied for its potential use in the treatment of diabetes, as it has been shown to improve insulin sensitivity and glucose uptake in animal models.
Propriétés
Formule moléculaire |
C18H18N2O2S |
|---|---|
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
3-benzyl-5-(2,4-dimethylanilino)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H18N2O2S/c1-12-8-9-15(13(2)10-12)19-16-17(21)20(18(22)23-16)11-14-6-4-3-5-7-14/h3-10,16,19H,11H2,1-2H3 |
Clé InChI |
LUNNTDNWMUPPOY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC=CC=C3)C |
SMILES canonique |
CC1=CC(=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]-4-nitrobenzamide](/img/structure/B228491.png)


![2-[2-[(2E)-2-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228503.png)


![2-hydroxy-N-[(Z)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide](/img/structure/B228517.png)



![3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228539.png)

